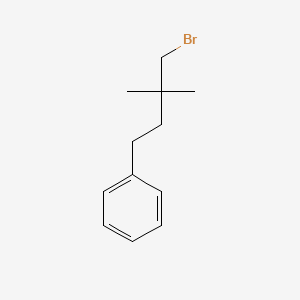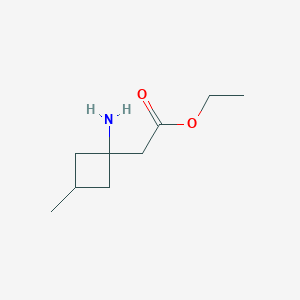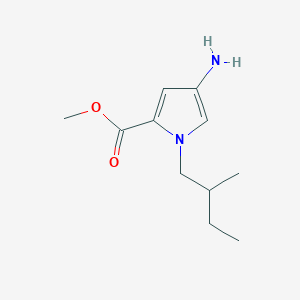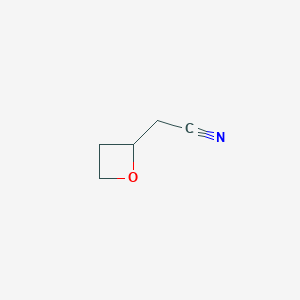
3-Bromo-5-(5-imidazolyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(5-imidazolyl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(5-imidazolyl)pyridine typically involves the bromination of 5-(5-imidazolyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
化学反応の分析
Types of Reactions
3-Bromo-5-(5-imidazolyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation or sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines and imidazoles.
Oxidation and Reduction: Products include oxidized or reduced forms of the imidazole ring.
Coupling Reactions: Products include biaryl compounds or other complex aromatic systems.
科学的研究の応用
3-Bromo-5-(5-imidazolyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3-Bromo-5-(5-imidazolyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the imidazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Bromo-5-(1H-imidazol-5-yl)pyridine: Similar structure but with different substitution patterns on the imidazole ring.
5-Bromo-2-(1H-imidazol-5-yl)pyridine: Another brominated pyridine with the imidazole ring in a different position.
2-Bromo-5-(1H-imidazol-4-yl)pyridine: Features a bromine atom at a different position on the pyridine ring.
Uniqueness
3-Bromo-5-(5-imidazolyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new materials and exploring novel chemical reactions.
特性
分子式 |
C8H6BrN3 |
|---|---|
分子量 |
224.06 g/mol |
IUPAC名 |
3-bromo-5-(1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-6(2-10-3-7)8-4-11-5-12-8/h1-5H,(H,11,12) |
InChIキー |
KKTXHHPBWCXESZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[4-(tert-Butyl)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13537638.png)









